molecular formula C7H5ClO5S B15251958 2-Chloro-5-sulfobenzoic acid

2-Chloro-5-sulfobenzoic acid

Cat. No.: B15251958
M. Wt: 236.63 g/mol
InChI Key: LSLIPOCUJFXUNM-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a cornerstone of organic chemistry, with a rich history and a vast array of applications. ontosight.aiymerdigital.com Benzoic acid, a simple aromatic carboxylic acid, is a naturally occurring compound found in various plants. ontosight.aiymerdigital.com Its derivatives are synthesized through diverse chemical reactions and are integral to numerous fields. ontosight.ai They serve as active ingredients in pharmaceuticals, including anti-inflammatory and antimicrobial agents, and are used in the production of dyes, pigments, and polymers. ontosight.airesearchgate.netfastercapital.com The versatility of the benzoic acid scaffold allows for the introduction of various functional groups, leading to a wide spectrum of chemical and physical properties. ymerdigital.comnih.gov

2-Chloro-5-sulfobenzoic acid is a prime example of a disubstituted benzoic acid derivative. The presence of both a chlorine atom and a sulfonic acid group on the benzene (B151609) ring significantly influences its reactivity and potential applications. The chlorine atom, a halogen, and the sulfonic acid group, a strong acid functional group, make the compound a useful intermediate in the synthesis of more complex molecules. researchgate.net

Significance of Chlorosulfonated Aromatic Compounds in Chemical Science

Chlorosulfonated aromatic compounds are a class of chemicals characterized by the presence of both chlorine and a sulfonyl chloride or sulfonic acid group attached to an aromatic ring. These compounds are highly reactive and serve as crucial intermediates in organic synthesis. globalspec.com The chlorosulfonation process, often carried out using chlorosulfonic acid, is a key method for introducing sulfonyl groups onto an aromatic nucleus. globalspec.com

The significance of these compounds stems from their ability to undergo a variety of chemical transformations. The sulfonyl chloride group is a versatile functional group that can be readily converted into sulfonamides, sulfonate esters, and other sulfur-containing functionalities. This versatility makes chlorosulfonated aromatic compounds valuable in the synthesis of pharmaceuticals, agrochemicals, and dyes. fastercapital.comwalshmedicalmedia.com For instance, many sulfa drugs, a class of antibacterial agents, are synthesized from precursors containing a sulfonyl chloride group.

The presence of a chlorine atom on the aromatic ring further modifies the compound's properties, influencing its reactivity in subsequent synthetic steps. Halogenated aromatic compounds are important building blocks in the creation of life-saving drugs and bioactive molecules. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its role as a key intermediate in the synthesis of more complex molecules with potential biological activity. Investigations have explored its use in creating novel compounds for various applications.

One significant area of research has been the synthesis of its derivatives as potential therapeutic agents. For example, it has been used as a starting material for the preparation of 2-chloro-5-sulfamoylbenzoic acids, which have been investigated for their hypolipidemic properties (the ability to lower lipid levels in the blood). google.com The synthesis of these derivatives often involves the conversion of the sulfonic acid group into a sulfonyl chloride, which is then reacted with an appropriate amine. google.com

Furthermore, the compound has been utilized in the synthesis of more complex heterocyclic structures. For instance, derivatives of this compound have been used to create molecules with potential applications in medicinal chemistry, such as in the development of antidiabetic agents. nih.gov Research has also been conducted on the synthesis and crystal structure of related compounds like 2-chloro-5-(2-iodobenzenesulfonamido)benzoic acid, which provides insights into the molecular geometry and intermolecular interactions of these types of molecules. researchgate.netnih.govresearchgate.net

The synthetic utility of this compound is a recurring theme in the literature, highlighting its importance as a versatile building block in the construction of a diverse range of organic compounds.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Name This compound lookchem.comchemicalbook.comchemsrc.com
CAS Number 40284-70-6 lookchem.comchemicalbook.comchemsrc.com
Molecular Formula C7H5ClO5S lookchem.com
Molecular Weight 236.633 g/mol lookchem.com
Predicted Density 1.731±0.06 g/cm3 lookchem.com
Predicted pKa -1.22±0.50 lookchem.com
Predicted LogP 2.36570 lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClO5S

Molecular Weight

236.63 g/mol

IUPAC Name

2-chloro-5-sulfobenzoic acid

InChI

InChI=1S/C7H5ClO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13)

InChI Key

LSLIPOCUJFXUNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 Sulfobenzoic Acid

Classical Synthetic Routes

Sulfonation Reactions: Strategies and Selectivity

One of the primary methods for introducing the sulfonic acid group onto the aromatic ring is through sulfonation. When starting with 2-chlorobenzoic acid, the directing effects of the existing substituents play a crucial role in the regiochemical outcome of the reaction. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both are deactivating groups, making the sulfonation reaction require forcing conditions.

The position of the incoming sulfo group is a result of the combined directing effects of the chloro and carboxyl groups. The chlorine at position 2 directs incoming electrophiles to positions 4 and 6, while the carboxyl group at position 1 directs to position 3 and 5. The sulfonation of 2-chlorobenzoic acid typically yields a mixture of isomers, with the desired 2-chloro-5-sulfobenzoic acid being one of the products. The formation of other isomers, such as 2-chloro-3-sulfobenzoic acid and 2-chloro-4-sulfobenzoic acid, is a significant challenge.

Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. The choice of sulfonating agent and reaction conditions (temperature, reaction time) can influence the isomer distribution. For instance, using a stronger sulfonating agent or higher temperatures might lead to different isomeric ratios and potentially the formation of sulfone by-products.

Chlorination Techniques and Positional Isomerism

An alternative classical route involves the chlorination of a pre-existing sulfobenzoic acid, typically 3-sulfobenzoic acid. In this scenario, the sulfonic acid and carboxylic acid groups are already in place, and the challenge lies in the selective introduction of the chlorine atom at the desired position.

Both the sulfonic acid and carboxylic acid groups are meta-directing and deactivating. Therefore, the chlorination of 3-sulfobenzoic acid would be expected to direct the incoming chlorine atom to the positions ortho and para to the sulfonic acid group (positions 2, 4, and 6) and meta to the carboxylic acid group (positions 5). The interplay of these directing effects makes achieving high regioselectivity for the 2-chloro isomer a significant synthetic hurdle.

Common chlorinating agents for aromatic systems include chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or other chlorinating agents like sulfuryl chloride. prepchem.com The reaction conditions must be carefully controlled to minimize the formation of undesired positional isomers, such as 4-chloro-3-sulfobenzoic acid. The presence of multiple deactivating groups on the ring necessitates harsh reaction conditions, which can lead to side reactions and purification challenges. The separation of the desired this compound from other chlorinated isomers is a critical step in this synthetic approach.

Carboxylation Approaches to the Benzoic Acid Core

While less common as a primary route for this specific molecule, the introduction of a carboxyl group onto a pre-functionalized benzene (B151609) ring is a fundamental transformation in organic synthesis. In the context of synthesizing this compound, this could theoretically involve the carboxylation of 1-chloro-4-sulfobenzene.

Advanced and Green Synthesis Protocols

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. For the synthesis of this compound, this translates to exploring catalytic and alternative energy-driven methods.

Catalytic Synthesis Approaches

The development of catalytic methods for the synthesis of this compound is an area of active research, though specific examples for this exact molecule are not widely reported in publicly available literature. The focus of catalytic research in this area is generally on improving the regioselectivity of sulfonation and chlorination reactions.

For sulfonation, solid acid catalysts, such as zeolites or sulfated metal oxides, are being investigated as alternatives to corrosive and difficult-to-handle liquid acids like oleum. These solid catalysts can offer advantages in terms of easier separation from the reaction mixture, potential for regeneration and reuse, and in some cases, improved selectivity due to shape-selective catalysis within the catalyst pores. However, the high deactivation of the aromatic ring in the starting materials for the synthesis of this compound presents a challenge for many catalytic systems.

In the realm of chlorination, research into milder and more selective catalytic systems is ongoing. This includes the use of transition metal catalysts that can operate under less harsh conditions and potentially offer better control over positional isomerism.

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and sometimes, improved selectivity compared to conventional heating methods.

While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented in the literature, the principles of microwave chemistry suggest its potential applicability to both the sulfonation and chlorination steps. For instance, the microwave-assisted sulfonation of 2-chlorobenzoic acid could potentially be achieved in shorter times and with better control over the reaction temperature, which might influence the isomeric distribution. Similarly, microwave irradiation could be employed to accelerate the chlorination of 3-sulfobenzoic acid. A study on the microwave-assisted synthesis of 2-phenoxybenzoic acids from 2-chlorobenzoic acid demonstrates the potential for rapid, high-yield reactions under these conditions. researchgate.net

Further research is needed to develop and optimize specific microwave-assisted protocols for the synthesis of this compound, which could offer a more efficient and environmentally friendly alternative to classical methods.

Flow Chemistry in this compound Production

The application of flow chemistry, or continuous-flow synthesis, represents a significant advancement in the production of fine chemicals, including this compound. This methodology utilizes microreactors or packed-bed reactors, where reactants are continuously pumped and mixed, offering substantial advantages over traditional batch processing. patsnap.comgoogle.com

Aromatic sulfonation, the core reaction for producing this compound from 2-chlorobenzoic acid, is notoriously exothermic. Flow reactors provide superior heat and mass transfer compared to large-scale batch reactors. This enhanced control over reaction temperature minimizes the formation of thermal degradation products and isomeric impurities, leading to a cleaner product profile. The small reactor volumes inherent to flow chemistry also significantly improve safety by minimizing the amount of hazardous material present at any given time.

Furthermore, continuous-flow systems can facilitate the use of heterogeneous catalysts, which can be packed into the reactor. This simplifies catalyst separation and recovery, contributing to a more streamlined and sustainable process. patsnap.com While specific literature detailing a dedicated flow synthesis for this compound is limited, the principles and benefits observed in the flow sulfonation of other aromatic compounds are directly applicable. google.com

Waste Minimization and Atom Economy in Synthesis

The traditional synthesis of aryl sulfonic acids via electrophilic aromatic substitution is often characterized by poor atom economy and significant waste generation. nih.govwikipedia.org The primary method involves reacting the aromatic precursor, 2-chlorobenzoic acid, with a large excess of a sulfonating agent, such as concentrated or fuming sulfuric acid. chemguide.co.uklibretexts.org

Key Considerations for Waste and Atom Economy:

Excess Reagent: Sulfuric acid typically serves as both the reactant and the solvent, meaning it is used in substantial stoichiometric excess. This unreacted acid constitutes the bulk of the process waste. wikipedia.org

Byproduct Formation: The reaction of the aromatic ring with sulfur trioxide (the electrophile) theoretically produces one molecule of water as a byproduct. wikipedia.org However, the major waste stream is the spent sulfuric acid.

Neutralization Waste: Post-reaction workup often involves neutralizing the excess strong acid, a process that generates large quantities of inorganic salts (e.g., sodium sulfate), adding to the solid waste burden.

The concept of atom economy calculates the efficiency of a reaction by determining the proportion of reactant atoms incorporated into the final desired product. nih.gov In the sulfonation of 2-chlorobenzoic acid, only the SO₃ group from the fuming sulfuric acid (or H₂SO₄) is incorporated, resulting in a low theoretical atom economy.

Strategies to mitigate waste include the development of processes for recycling the spent sulfuric acid and exploring the use of alternative, less wasteful sulfonating agents. The reversibility of the sulfonation reaction can also be exploited, though it presents challenges in driving the reaction to completion. wikipedia.orglibretexts.org

Industrial Scale Preparation and Process Optimization

The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on meticulous process optimization to ensure high yield, purity, and cost-effectiveness.

Reaction Condition Optimization for High Yield and Purity

The sulfonation of 2-chlorobenzoic acid can yield multiple isomers. Therefore, optimizing reaction conditions is paramount to maximize the formation of the desired this compound isomer. Key parameters that must be controlled include the choice of sulfonating agent, temperature, reaction time, and reactant ratios. google.comyoutube.comgoogle.com

ParameterConditionRationale & Impact on Yield/Purity
Sulfonating Agent Concentrated H₂SO₄ vs. Fuming H₂SO₄ (Oleum)Oleum, a solution of SO₃ in sulfuric acid, is a more powerful sulfonating agent. chemguide.co.uklibretexts.org Its use can increase the reaction rate, allowing for lower temperatures and shorter reaction times, which often helps to suppress the formation of unwanted byproducts.
Temperature Typically 20-100°CSulfonation is highly exothermic. Precise temperature control is crucial. Lower temperatures can increase selectivity for a specific isomer, while higher temperatures increase the reaction rate but may lead to more byproducts or even desulfonation. google.com
Reactant Ratio Molar excess of sulfonating agentA significant excess of the sulfonating agent is used to drive the reaction equilibrium towards the product side. google.com The optimal ratio must be determined to maximize yield without making waste treatment economically unviable.
Reaction Time Several hoursThe reaction is monitored until the starting material is consumed. Insufficient time leads to low conversion, while excessively long times can promote the formation of degradation products or di-sulfonated species. google.com

This table is generated based on general principles of aromatic sulfonation as applied to the specific target compound.

Purification Techniques for Industrial Production

The crude product from the sulfonation reaction is a mixture containing the desired this compound, isomeric byproducts (such as 2-chloro-3-sulfobenzoic acid), residual sulfuric acid, and water. A multi-step purification process is therefore essential to achieve the purity required for its applications.

Common Industrial Purification Steps:

Quenching & Precipitation: The reaction mixture is often carefully added to ice or cold water. google.com This serves to stop the reaction and causes the less soluble sulfonic acid products to precipitate out of the highly concentrated sulfuric acid medium.

Salting Out: To further decrease the solubility of the product in the aqueous acidic solution, an inorganic salt like sodium chloride or sodium sulfate (B86663) can be added. This technique, known as "salting out," promotes more complete precipitation of the sulfonic acid. google.com

Filtration: The precipitated solid crude product is separated from the liquid (containing dissolved impurities and the bulk of the sulfuric acid) via industrial filtration.

Recrystallization: The most powerful purification method for solid compounds is recrystallization. The crude product is dissolved in a suitable solvent (such as water or an aqueous solvent mixture) at an elevated temperature and then cooled, allowing the desired isomer to crystallize in a purer form while impurities remain in the solution. This process may be repeated to achieve the target purity. google.com

Conversion to Salts: In some processes, the mixture of sulfonic acids is converted to their corresponding salts (e.g., sodium salts) by neutralization. google.com These salts often exhibit different solubility profiles, which can be exploited for separation through fractional crystallization. The purified salt can then be converted back to the free acid if required.

Chemical Reactivity and Transformation of 2 Chloro 5 Sulfobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification and amidation, which are fundamental reactions in organic synthesis.

Esterification Reactions

Esterification of 2-chloro-5-sulfobenzoic acid can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orglibretexts.org This reversible reaction can be driven to completion by removing the water formed during the reaction. libretexts.org The carbonyl group of the carboxylic acid is protonated by the acid catalyst, which activates it for nucleophilic attack by the alcohol. libretexts.org

Another method involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with an alcohol. This is a highly efficient method as acyl chlorides are very reactive. The reaction of carboxylic acids with thionyl chloride (SOCl₂) is a common way to produce these reactive intermediates. libretexts.org

ReactantReagentProductReaction Type
This compoundAlcohol, Acid CatalystThis compound esterFischer Esterification libretexts.orglibretexts.org
This compoundThionyl chloride (SOCl₂)2-Chloro-5-sulfo-benzoyl chlorideAcyl chloride formation libretexts.org
2-Chloro-5-sulfo-benzoyl chlorideAlcoholThis compound esterEsterification

Amidation and Peptide Coupling Analogs

The formation of amides from this compound typically requires activation of the carboxylic acid group. A direct reaction with an amine is often difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate. khanacademy.org To overcome this, the ammonium (B1175870) carboxylate salt can be heated above 100°C to drive off water and form the amide. libretexts.org

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction. khanacademy.org The carboxylic acid adds to the DCC molecule, forming a good leaving group that is then displaced by the amine to form the amide. khanacademy.org

In a related process, 2-amino-5-sulfamoylbenzoic acids can be synthesized and subsequently diazotized. Treatment of the resulting diazonium salt with a metal chloride can then yield 2-chloro-5-sulfamoylbenzoic acids. google.com

Reactant(s)Conditions/ReagentsProductReaction Type
This compound, AmineHeat (>100°C)2-Chloro-5-sulfobenzamideAmidation libretexts.org
This compound, Amine, DCC-2-Chloro-5-sulfobenzamideDCC-mediated amidation khanacademy.org
2-Amino-5-sulfamoylbenzoic acid1. Diazotization 2. Metal chloride2-Chloro-5-sulfamoylbenzoic acidSandmeyer-like reaction google.com

Reactivity of the Sulfonic Acid Group

The sulfonic acid group is another key reactive center in the molecule, enabling the formation of sulfonyl chlorides and participating in desulfonation reactions under specific conditions.

Sulfonyl Chloride Formation and Subsequent Derivatization

The sulfonic acid group of this compound can be converted to the more reactive sulfonyl chloride. This is often achieved by reacting the parent compound with chlorinating agents like chlorosulfonic acid or thionyl chloride. rsc.orggoogle.com The resulting 2-chloro-5-(chlorosulfonyl)benzoic acid is a versatile intermediate. chemblink.com

These sulfonyl chlorides can then undergo various nucleophilic substitution reactions. For instance, reaction with amines yields sulfonamides. organic-chemistry.org This reactivity is crucial for the synthesis of various derivatives. organic-chemistry.org For example, reacting 2-chloro-5-chlorosulfonylbenzoic acid with an amine can produce 2-chloro-5-sulfamoylbenzoic acids, though care must be taken to avoid displacement of the 2-chloro substituent by the amine. google.com

Starting MaterialReagent(s)ProductReaction Type
This compoundChlorosulfonic acid or Thionyl chloride2-Chloro-5-(chlorosulfonyl)benzoic acidSulfonyl chloride formation rsc.orggoogle.com
2-Chloro-5-(chlorosulfonyl)benzoic acidAmine2-Chloro-5-sulfamoylbenzoic acidSulfonamide formation google.com

Desulfonation Studies

While information specifically on the desulfonation of this compound is limited in the provided search results, desulfonation of aromatic sulfonic acids is a known process. It is typically achieved by heating the sulfonic acid with aqueous acid, often in the presence of superheated steam. The reaction is the reverse of sulfonation and is driven by the principle of Le Chatelier.

Reactivity of the Chloro Substituent

The chloro substituent on the aromatic ring is generally the least reactive of the three functional groups under typical conditions. Aromatic nucleophilic substitution of the chlorine atom is difficult due to the electron-withdrawing nature of the carboxylic acid and sulfonic acid groups, which deactivate the ring towards such reactions.

However, under certain conditions, such as in the reaction of 2-chloro-5-chlorosulfonylbenzoic acid with an amine, displacement of the 2-chloro substituent by the amine can occur as a competing side reaction. google.com

In other contexts, the chloro group's presence is integral to the synthesis of more complex molecules. For instance, 2-chlorobenzoic acid can be iodinated to produce 2-chloro-5-iodobenzoic acid, a key intermediate for certain pharmaceuticals. chemicalbook.comwipo.int This highlights that while the chloro group might not be the primary site of reaction, its presence directs the regioselectivity of other transformations on the aromatic ring.

CompoundReactant(s)Product(s)Notes
2-Chloro-5-chlorosulfonylbenzoic acidAmine2-Chloro-5-sulfamoylbenzoic acid and/or 2-Amino-5-sulfamoylbenzoic acidPotential for displacement of the chloro group google.com
2-Chlorobenzoic acidIodine, Ammonium peroxodisulfate, Sulfuric acid2-Chloro-5-iodobenzoic acidIodination reaction chemicalbook.com

Nucleophilic Aromatic Substitution Reactions

This compound can undergo nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile. The reactivity of the aryl halide is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org In the case of this compound, the sulfonic acid and carboxylic acid groups are electron-withdrawing, which can activate the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The generally accepted mechanism for SNAr involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This step results in the temporary loss of aromaticity. libretexts.org

Elimination of the leaving group: The aromaticity is restored by the departure of the chloride ion. youtube.com

The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group, significantly accelerates the reaction. masterorganicchemistry.com While the sulfonic acid and carboxylic acid groups in this compound are activating, their effect is generally less pronounced than that of a nitro group.

Common nucleophiles that can participate in these reactions include amines, hydroxides, and alkoxides. For instance, the reaction with an amine would yield a 2-amino-5-sulfobenzoic acid derivative. Caution must be exercised during such reactions to prevent the displacement of the chloro substituent by the amine. google.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

ReactantNucleophileProduct
2,4-DinitrofluorobenzeneAmines2,4-Dinitroaniline derivatives
2-ChloropyridineAmines2-Aminopyridine derivatives
ChloroazinesBisulfide (HS⁻)Thiolated azines

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

This compound can serve as a substrate in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.net

Suzuki-Miyaura Coupling:

This reaction involves the coupling of an organoboron compound (like a boronic acid) with a halide, catalyzed by a palladium(0) complex. libretexts.orgresearchgate.net The general catalytic cycle for the Suzuki coupling consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org this compound can act as the halide partner in this reaction. The presence of nitrogen-containing functional groups in the substrate can sometimes deactivate the palladium catalyst through complex formation. researchgate.net

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene. wikipedia.orgmdpi.com The reaction typically involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org this compound can be utilized as the aryl halide component. The reaction is known for its high chemoselectivity and tolerance of various functional groups. mdpi.com

Table 2: Overview of Metal-Catalyzed Coupling Reactions

ReactionCoupling PartnersCatalystKey Features
Suzuki-Miyaura Coupling Organoboron compound + HalidePalladium(0) complexForms C(sp²)–C(sp²) bonds; tolerant to many functional groups. libretexts.orgresearchgate.net
Heck Reaction Unsaturated halide + AlkenePalladium catalystForms substituted alkenes; often proceeds with high stereoselectivity. wikipedia.orgorganic-chemistry.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the chloro group (-Cl) and the sulfonic acid group (-SO₃H). Both of these groups direct incoming electrophiles to the meta position relative to themselves. The carboxylic acid group (-COOH) is also deactivating and a meta-director.

Therefore, any further electrophilic substitution on the ring would be difficult and would likely occur at the positions meta to the existing substituents. For example, nitration of 2-chlorobenzoic acid typically yields a mixture of nitro-substituted products. google.com The conditions for such reactions often require strong electrophiles and forcing conditions. libretexts.orglumenlearning.com

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.orglumenlearning.com

Redox Reactions and Stability under Diverse Conditions

Information regarding specific redox reactions and the general stability of this compound is limited in the provided search results. However, some general principles can be applied based on its functional groups.

The sulfonic acid and carboxylic acid groups are generally stable under a wide range of conditions. The chloro group is also relatively stable but can be displaced under certain nucleophilic or reductive conditions.

One related reaction is the reduction of a nitro group to an amino group on a similar scaffold, which can be achieved through catalytic hydrogenation or chemical reducing agents. For instance, the reduction of a nitro group on a substituted benzoic acid can be carried out using an auto-oxidation-reduction reaction under basic conditions at elevated temperatures.

The stability of the compound would also depend on the specific reaction environment, including temperature, pH, and the presence of other reactive species.

Derivatives and Analogs of 2 Chloro 5 Sulfobenzoic Acid

Synthesis and Characterization of Substituted Derivatives

The chemical reactivity of the 2-chloro-5-sulfobenzoic acid scaffold permits the synthesis of a wide array of derivatives through reactions targeting the aromatic ring or the sulfonic acid group.

The introduction of further substituents onto the aromatic ring modifies the electronic properties and steric profile of the parent molecule.

Nitro Group Introduction: The synthesis of nitro-substituted derivatives often begins with a nitrated precursor, such as 2-chloro-4-nitrobenzoic acid. nih.gov This starting material can be converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which serves as a key intermediate for building more complex derivatives. nih.gov A general production process involves the nitration of o-chlorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. patsnap.comgoogle.com The reaction temperature is carefully controlled to optimize the yield of the desired isomer. google.com

Halogen Group Introduction: Additional halogens, such as iodine, can be incorporated. For instance, 2-chloro-5-iodobenzoic acid can be synthesized from 2-chlorobenzoic acid via a reaction with iodine and ammonium (B1175870) persulfate in acetic acid, followed by purification. chemicalbook.com Another route to the same compound involves the iodination of methyl 2-aminobenzoate, followed by a Sandmeyer reaction to replace the amino group with chlorine, and subsequent hydrolysis. google.com While these examples produce an analog (lacking the sulfonic acid group), they illustrate established methods for halogenating the ring. A derivative incorporating both an additional halogen and a sulfonamide linkage, 2-chloro-5-(2-iodobenzenesulfonamido)benzoic acid, has also been synthesized and characterized. researchgate.net

Amino Group Introduction: Amino groups can be introduced, often by the reduction of a nitro group. For example, 2-amino-5-chlorobenzoic acid is prepared by the catalytic hydrogenation of 5-chloro-2-nitrobenzoic acid using reagents like Raney nickel or rhodium on carbon. chemicalbook.comprepchem.com Alternatively, synthetic routes can start with an amino-substituted precursor. A process for creating 2-chloro-5-sulfamoylbenzoic acids involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride, effectively replacing the amino group with a chlorine atom. google.com

The sulfonic acid group of this compound, or more commonly its corresponding sulfonyl chloride, is a key functional handle for creating sulfonamide derivatives. Sulfonamides are typically formed by reacting a sulfonyl chloride with a primary or secondary amine. ekb.eg

A prominent synthetic pathway involves preparing 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid from 2-chloro-4-nitrobenzoic acid. nih.gov This sulfonyl chloride intermediate is then reacted with a diverse range of aliphatic, aromatic, or heterocyclic amines in a solvent like dimethylformamide (DMF) to produce a library of 2-chloro-5-[(substituted)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Another approach begins with 6-chlorosulfonylisotoic anhydride, which reacts with an appropriate amine to form a 2-amino-5-sulfamylbenzoic acid intermediate. google.com This intermediate is subsequently converted to the final 2-chloro-5-sulfamylbenzoic acid derivative through a diazotization reaction followed by treatment with cupric chloride. google.com The synthesis of 2-chloro-5-(2-iodobenzenesulfonamido)benzoic acid represents a direct sulfonamide formation, linking the two aromatic moieties. researchgate.net

Table 1: Examples of Synthesized Sulfonamide Derivatives
Derivative NameKey Precursor(s)General Reaction TypeReference
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid; Various aminesSulfonamide formation followed by amidation nih.gov
2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid2-Amino-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acidDiazotization and Sandmeyer reaction google.com
2-Chloro-5-(β-[p-chlorophenethyl]aminosulfonyl)benzoic Acid2-Amino-5-(β-[p-chlorophenethyl]aminosulfonyl)benzoic acidDiazotization and Sandmeyer reaction google.com
2-Chloro-5-(benzenesulfonamido)benzoic acidNot specifiedSulfonamide formation researchgate.net
2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acidNot specifiedSulfonamide formation researchgate.net

Structure-Reactivity Relationships of Derivatives

The relationship between the chemical structure of these derivatives and their physical or chemical properties is a subject of detailed investigation. Spectroscopic and crystallographic analyses provide critical insights into how different substituents influence molecular conformation and reactivity.

For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the nature of the substituents on the phenyl ring was found to directly impact their activity as enzyme inhibitors. nih.gov Specifically, the presence of an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring enhanced the inhibitory activity against α-glucosidase and α-amylase. nih.gov Molecular docking studies revealed that these compounds engage in various binding interactions, including hydrogen bonding and hydrophobic interactions, with amino acid residues in the enzyme's active site. nih.gov

X-ray crystallography studies on 2-chloro-5-(benzenesulfonamido)benzoic acid and its iodo-substituted analog provide precise structural data. researchgate.net In 2-chloro-5-(benzenesulfonamido)benzoic acid, the dihedral angle between the two aromatic ring planes is 87.07°. researchgate.net In the iodo-derivative, 2-chloro-5-(2-iodobenzenesulfonamido)benzoic acid, this angle is 81.04°. researchgate.net These conformations are stabilized by intramolecular hydrogen bonds. researchgate.net The specific geometry and electronic nature of the substituents dictate the molecule's ability to act as a donor or acceptor in non-covalent interactions, which in turn governs its assembly in the solid state. researchgate.net

Table 2: Structure-Property Relationships in Derivatives
Derivative TypeStructural FeatureObserved Property/ReactivityReference
Nitrobenzamide SulfonamidesElectron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups on the phenyl ringEnhanced inhibitory activity against α-glucosidase and α-amylase nih.gov
2-Chloro-5-(benzenesulfonamido)benzoic acidDihedral angle of 87.07° between aromatic ringsForms inversion dimers via hydrogen bonds, leading to chain and sheet structures researchgate.net
2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acidDihedral angle of 81.04° between aromatic rings; presence of iodineForms hydrogen-bonded ring motifs and is further stabilized by π-π contacts researchgate.net

Polymeric and Supramolecular Assemblies Incorporating this compound Moieties

The functional groups on this compound and its derivatives are adept at forming non-covalent interactions, making them excellent building blocks for supramolecular assemblies. While no specific covalent polymeric assemblies were noted in the reviewed literature, the formation of intricate, ordered structures through hydrogen bonding and other non-covalent forces is well-documented.

In the crystal structure of 2-chloro-5-(benzenesulfonamido)benzoic acid, the carboxylic acid groups are pivotal. researchgate.net They form strong O—H···O hydrogen bonds, linking pairs of molecules into inversion dimers. researchgate.net These dimers are then connected into chains by N—H···O hydrogen bonds between the sulfonamide N-H group and a sulfonyl oxygen. researchgate.net Further stability is conferred by weaker interactions, including short C—Cl···π and S—O···π contacts, which help organize the chains into sheets. researchgate.net

Similarly, the iodo-substituted derivative, 2-chloro-5-(2-iodobenzenesulfonamido)benzoic acid, also displays a rich network of intermolecular forces. researchgate.net The molecules are connected by both O—H···O and N—H···O hydrogen bonds, creating distinct ring motifs. researchgate.net The structure is further stabilized by π–π stacking interactions between the benzene (B151609) rings, with centroid-to-centroid distances of 3.709 Å and 3.772 Å. researchgate.net These directed, non-covalent interactions demonstrate the capacity of these derivatives to self-assemble into well-defined supramolecular architectures.

Applications of 2 Chloro 5 Sulfobenzoic Acid in Chemical Science and Industry

Role as a Synthetic Building Block in Organic Synthesis

2-Chloro-5-sulfobenzoic acid serves as a crucial intermediate in the synthesis of a variety of organic molecules. The presence of multiple functional groups—carboxylic acid, sulfonic acid, and a halogen—provides several reaction sites, allowing for diverse chemical modifications. This trifunctional nature makes it a valuable starting material for constructing more complex molecular architectures.

The reactivity of the chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various other functional groups. The carboxylic acid and sulfonic acid groups can undergo esterification, amidation, and other transformations, further expanding the synthetic possibilities. For instance, it is a precursor in the synthesis of compounds like 2-chloro-5-sulfamoylbenzoic acids, which are useful as hypolipidemic agents. google.com The synthesis of these compounds often involves the diazotization of a corresponding 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride. google.com

The strategic placement of the functional groups on the benzene (B151609) ring also influences the regioselectivity of subsequent reactions, making it a predictable and reliable building block for organic chemists. Its derivatives are utilized in the preparation of pharmaceuticals and other specialty chemicals.

Precursor in Dye and Pigment Chemistry

The structural framework of this compound is integral to the synthesis of a wide array of dyes and pigments. The presence of the sulfonic acid group is particularly important as it enhances the water solubility of the resulting colorants, a critical property for their application in textile dyeing and printing. The chloro and carboxylic acid functionalities provide reactive handles for the introduction of chromophoric and auxochromic groups, which are responsible for the color and intensity of the dyes.

This compound is a key intermediate in the production of various classes of dyes, including azo and anthraquinone (B42736) dyes. For example, the related compound 5-amino-2-chloro-4-sulfobenzoic acid is explicitly mentioned as a building block in the preparation of dyes and pigments. cymitquimica.com The amino group in this related molecule can be diazotized and coupled with various aromatic compounds to generate a vast library of azo dyes with different colors and properties.

Applications in Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, this compound and its derivatives are utilized to create functional materials with specific properties. The sulfonic acid group can be incorporated into polymer backbones to introduce ion-exchange capabilities, leading to the development of proton-conducting membranes for fuel cells and other electrochemical devices.

The aromatic core of the molecule contributes to the thermal stability of the resulting polymers, while the chlorine atom can be used as a site for cross-linking or further functionalization to tailor the material's mechanical and chemical properties. The development of sulfonic acid-functionalized mesoporous materials is an active area of research, with applications in catalysis and separation technologies. nih.gov

Catalytic Applications and Functional Materials Development

The sulfonic acid group in this compound and its derivatives allows for their use as acid catalysts in various organic transformations. elsevierpure.com These sulfonic acid-based materials can act as heterogeneous solid acid catalysts, offering advantages such as ease of separation from the reaction mixture and potential for recyclability. elsevierpure.com They have been employed in reactions like multicomponent reactions, carbon-carbon bond couplings, and protection reactions. elsevierpure.com

Furthermore, this compound can serve as a ligand for the synthesis of metal-organic frameworks (MOFs). The carboxylic acid and sulfonic acid groups can coordinate with metal ions to form extended, porous structures with high surface areas. These MOFs can exhibit catalytic activity, gas storage capabilities, and other interesting functional properties. The development of functionalized mesoporous materials, including those with sulfonic acid groups, is a significant area of research with broad catalytic applications. nih.govelsevierpure.com

Role in Analytical Reagent Development

This compound and its derivatives also find utility in the field of analytical chemistry. The ability of the sulfonic acid and carboxylic acid groups to interact with specific analytes makes them suitable for use as analytical reagents. For instance, they can be employed as ion-pairing reagents in high-performance liquid chromatography (HPLC) to improve the separation of charged analytes.

The related compound, 5-amino-2-chloro-4-sulfobenzoic acid, can be analyzed by reverse-phase HPLC using a mobile phase containing acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com This methodology is scalable and can be adapted for the isolation of impurities in preparative separations and for pharmacokinetic studies. sielc.com The unique chemical properties of these compounds allow for the development of selective and sensitive analytical methods for various applications.

Advanced Analytical Methodologies for 2 Chloro 5 Sulfobenzoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and structural features of 2-Chloro-5-sulfobenzoic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

For analysis, the compound is typically dissolved in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium (B1214612) oxide (D2O), with tetramethylsilane (B1202638) (TMS) often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chloro, sulfonic acid, and carboxylic acid groups. The proton adjacent to the carboxylic acid group (C6-H) is expected to appear at the most downfield position, likely as a doublet. The proton situated between the chloro and sulfonyl groups (C4-H) would appear as a doublet of doublets, and the proton adjacent to the chloro group (C3-H) would also be a doublet. The acidic protons of the carboxylic acid and sulfonic acid groups will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. oregonstate.edu The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region (around 165-170 ppm). The six aromatic carbons will have distinct chemical shifts determined by the attached functional groups. The carbon atom bonded to the chlorine (C2) and the carbon bonded to the sulfonic acid group (C5) are expected to be significantly influenced. Quaternary carbons (C1, C2, C5) will typically show weaker signals compared to the protonated carbons. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~132-135
C2-~130-133
C3~7.6-7.8 (d)~128-130
C4~7.9-8.1 (dd)~129-131
C5-~140-143
C6~8.2-8.4 (d)~133-136
C=O-~165-170
COOH~13 (br s)-
SO₃H~10-12 (br s)-

Note: The predicted values are based on the analysis of structurally similar compounds such as 2-chlorobenzoic acid and 2-chloro-5-nitrobenzoic acid. rsc.orgnih.govchemicalbook.comchemicalbook.com Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A very broad absorption is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. chemicalbook.com The strong carbonyl (C=O) stretching vibration of the carboxylic acid typically appears between 1700 and 1680 cm⁻¹. The sulfonic acid group (-SO₃H) gives rise to strong and characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration can be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric C=C stretching of the aromatic ring and the S=O symmetric stretch are usually strong and easily observable. nih.govchemicalbook.com

Table 2: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Carboxylic Acid (-COOH)O-H Stretch3300-2500 (very broad)Weak
Carboxylic Acid (-COOH)C=O Stretch1700-1680 (strong)Medium
Sulfonic Acid (-SO₃H)S=O Asymmetric Stretch~1350 (strong)Medium
Sulfonic Acid (-SO₃H)S=O Symmetric Stretch~1170 (strong)Strong
Aromatic RingC-H Stretch3100-3000 (medium)Strong
Aromatic RingC=C Stretch1600-1450 (medium-strong)Strong
Chloro-AromaticC-Cl Stretch800-600 (medium)Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight and elemental composition of this compound.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (236.63 g/mol , considering the most abundant isotopes ³⁵Cl and ³²S). lookchem.com A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). docbrown.info For this compound, fragmentation could also involve the loss of SO₃ (M-80) or the chlorosulfonyl radical.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, confirming that the measured mass corresponds to C₇H₅ClO₅S. This is particularly useful to differentiate it from other compounds that may have the same nominal mass.

Table 3: Predicted Mass Spectrometry Data for this compound.
IonFormulaPredicted m/z (for ³⁵Cl)Significance
[M]⁺[C₇H₅³⁵ClO₅S]⁺236.0Molecular Ion
[M+2]⁺[C₇H₅³⁷ClO₅S]⁺238.0Isotope Peak (due to ³⁷Cl)
[M-OH]⁺[C₇H₄³⁵ClO₄S]⁺219.0Loss of hydroxyl radical
[M-COOH]⁺[C₆H₄³⁵ClSO₃]⁺191.0Loss of carboxyl radical
[M-SO₃]⁺[C₇H₅³⁵ClO₂]⁺156.0Loss of sulfur trioxide

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. While the UV spectrum of this compound is generally too broad for detailed structural elucidation, it is a powerful and straightforward method for quantitative analysis. libretexts.orgugm.ac.id

Aromatic compounds like this compound exhibit strong UV absorbance due to π→π* electronic transitions in the benzene ring. The presence of the auxochromic chloro and sulfonic acid groups, along with the chromophoric carboxylic acid group, influences the position and intensity of the absorption bands. The wavelength of maximum absorbance (λmax) is expected to be in the UV region, likely between 250 and 300 nm, by analogy with similar structures like furosemide. researchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law (A = εbc), the absorbance (A) is directly proportional to the concentration (c) of the analyte, where ε is the molar absorptivity and b is the path length of the cuvette. repligen.com This relationship allows for the accurate determination of the concentration of this compound in unknown samples. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantification of this compound. google.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. sielc.comsielc.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small amount of an acid like formic acid or phosphoric acid to suppress ionization) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com

A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient separation of the main compound from any potential impurities, which may have different polarities. Detection is typically performed using a UV detector set at the λmax of the compound. The retention time (the time it takes for the compound to travel through the column) is a characteristic parameter for identification under specific chromatographic conditions. The area of the peak corresponding to this compound is proportional to its concentration, allowing for accurate purity determination by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram. thaiscience.info

Table 4: Typical HPLC Parameters for the Analysis of this compound.
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
DetectionUV at λmax (e.g., ~270 nm)
Injection Volume10-20 µL

Gas Chromatography (GC) (if applicable for derivatives)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and polar nature, stemming from the presence of the carboxylic acid and sulfonic acid groups. To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. gcms.cz This process involves chemically modifying the analyte to increase its volatility and thermal stability. gcms.cz

Common derivatization strategies for compounds containing carboxylic and sulfonic acid functionalities include esterification and silylation. For instance, the carboxylic acid group can be converted to a more volatile methyl ester through reaction with diazomethane (B1218177) or by using a reagent like N-methyl-bis-trifluoroacetamide (MBTFA). nih.gov Similarly, the sulfonic acid group can be converted to its corresponding sulfonyl chloride and subsequently esterified. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be employed to convert both acidic protons into their trimethylsilyl (B98337) (TMS) derivatives. gcms.cz

Once derivatized, the resulting volatile compound can be separated and quantified using a standard GC system equipped with a suitable capillary column and detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). The choice of column stationary phase is critical for achieving optimal separation. Nonpolar phases, such as those based on polydimethylsiloxane, are often suitable for the analysis of these less polar derivatives. gcms.cz For instance, a related compound, 2-chloro-5-hydroxybenzoic acid, has been analyzed with a purity of ≥97.0% using GC. avantorsciences.com

Table 1: GC Derivatization Approaches for Acidic Compounds

Derivatization TechniqueReagent ExampleTarget Functional GroupResulting Derivative
EsterificationDiazomethane, MBTFACarboxylic AcidMethyl Ester
SilylationBSTFA, MSTFACarboxylic & Sulfonic AcidsTrimethylsilyl (TMS) Ester

This table provides examples of common derivatization techniques that could be applied to this compound for GC analysis.

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized liquid chromatographic technique used for the separation of macromolecules based on their size or hydrodynamic volume in solution. While not directly applicable to the analysis of the small molecule this compound itself, GPC becomes a highly relevant and powerful tool for characterizing polymeric derivatives of this compound.

Should this compound be incorporated into a polymer backbone, for example, as a monomer in a polymerization reaction, GPC would be the primary method for determining the molecular weight distribution (MWD) of the resulting polymer. The MWD, which includes parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), is crucial for understanding the physical and mechanical properties of the polymer.

The GPC analysis involves dissolving the polymeric derivative in a suitable solvent and passing it through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. A detector, such as a refractive index (RI) detector or a UV-Vis detector, is used to monitor the polymer concentration as it elutes from the column. The elution volume is then correlated with molecular weight using a calibration curve generated from polymer standards of known molecular weight.

Column Chromatography for Purification and Analysis

Column chromatography is a fundamental and widely used purification technique in chemistry, and it is highly applicable to the isolation and purification of this compound from reaction mixtures and for the separation of its derivatives. This method relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase is passed through the column.

For the purification of this compound and its derivatives, silica (B1680970) gel is a commonly employed stationary phase. google.comrsc.org The choice of the mobile phase, or eluent, is critical for achieving effective separation. A solvent system is selected based on the polarity of the target compound and the impurities to be removed. For instance, a mixture of a nonpolar solvent like benzene or petroleum ether with a more polar solvent such as acetic acid or ethyl acetate (B1210297) can be used. google.comrsc.org The ratio of these solvents is often optimized to achieve the desired separation.

In a typical application, a crude mixture containing this compound is loaded onto the top of a silica gel column. The eluent is then passed through the column, and the different components of the mixture travel down the column at different rates depending on their affinity for the silica gel. Fractions are collected as the eluent exits the column, and these are analyzed to identify those containing the purified product. For example, a process for preparing 2-chloro-5-sulfamoylbenzoic acids utilizes column chromatography on silica gel with a benzene-5% acetic acid eluent for purification. google.com

Table 2: Example of Column Chromatography for a Related Compound

Stationary PhaseMobile PhaseCompound PurifiedReference
Silica GelBenzene-5% Acetic Acid2-chloro-5-sulfamoylbenzoic acid google.com

This table illustrates a practical application of column chromatography for the purification of a structurally similar compound.

X-ray Diffraction Studies for Solid-State Structure

For this compound, single-crystal X-ray diffraction would be the definitive method to establish its solid-state structure. This would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice. By analyzing the positions and intensities of the diffracted X-ray beams, the electron density distribution within the crystal can be mapped, leading to the determination of the precise atomic coordinates.

Powder X-ray diffraction (PXRD) is another valuable XRD technique that can be used to analyze polycrystalline samples of this compound. While PXRD does not provide the same level of structural detail as single-crystal XRD, it is a rapid and non-destructive method for identifying the crystalline phases present in a sample, assessing sample purity, and determining the unit cell parameters. Studies on related compounds, such as 2-chloro-5-nitrobenzoates of light lanthanides, have utilized X-ray diffraction to characterize their crystalline form. scispace.com

Thermal Analysis (e.g., TGA, DSC) for Thermal Behavior and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of this compound. These methods provide valuable information about the compound's thermal stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA can be used to determine its decomposition temperature, which is a key indicator of its thermal stability. The TGA thermogram would show a significant mass loss at the temperature where the compound begins to decompose. If the compound exists as a hydrate, TGA can quantify the water of crystallization by showing a mass loss at a lower temperature corresponding to the dehydration process. scispace.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions. For this compound, the DSC thermogram would show an endothermic peak at its melting point. The area under this peak is proportional to the enthalpy of fusion. DSC can also reveal information about polymorphism if the compound can exist in multiple crystalline forms with different melting points and enthalpies of fusion. In studies of related lanthanide complexes of 2-chloro-5-nitrobenzoic acid, thermal analysis revealed that dehydration occurs in a single step and is associated with an endothermic effect in the DTA (a related thermal analysis technique) curve. scispace.com

Table 3: Thermal Analysis Data for a Related Lanthanide Complex

CompoundDehydration Temperature Range (°C)Decomposition Onset (°C)
Praseodymium 2-chloro-5-nitrobenzoate131-167250

This table, based on data for a related compound, illustrates the type of information that can be obtained from thermal analysis. scispace.com

Theoretical and Computational Studies of 2 Chloro 5 Sulfobenzoic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the electronic level. These methods are used to predict molecular structures, vibrational frequencies, and electronic properties, offering deep insights into a compound's behavior. For derivatives of benzoic acid, DFT calculations have been successfully used to elucidate these characteristics.

The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals, dictates its stability, reactivity, and spectroscopic properties. For aromatic compounds like 2-chloro-5-sulfobenzoic acid, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and chemical reactivity.

In analogous compounds such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been performed to analyze the electronic structure. lookchem.com These studies show that the presence of electron-withdrawing groups like chloro and sulfonyl, and the carboxylic acid group, significantly influences the electron density distribution across the benzene (B151609) ring. The calculated HOMO and LUMO energies in these related molecules indicate that charge transfer occurs within the molecule. lookchem.com For this compound, it is anticipated that the HOMO would be localized primarily on the benzene ring, while the LUMO would be distributed over the electron-withdrawing carboxylic acid and sulfonic acid groups. This distribution is crucial for understanding its reactivity towards electrophiles and nucleophiles.

Table 1: Predicted Electronic Properties of Substituted Benzoic Acid Analogs

Property Value (for 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) Significance
HOMO Energy Calculated via DFT Indicates the ability to donate electrons.
LUMO Energy Calculated via DFT Indicates the ability to accept electrons.
HOMO-LUMO Gap Calculated from HOMO and LUMO energies Relates to chemical reactivity and stability. lookchem.com

Note: Specific values for this compound are not available in the searched literature; this table is illustrative based on analog studies.

Theoretical vibrational analysis through DFT can predict the infrared (IR) and Raman spectra of a molecule. These predictions, when compared with experimental spectra, allow for precise assignment of vibrational modes to specific functional groups and types of atomic motion (e.g., stretching, bending).

Studies on similar molecules, such as 5-amino-2-chlorobenzoic acid and 2-chlorobenzoic acid, have utilized DFT (B3LYP/6-311G(d,p)) and Hartree-Fock (HF) methods to calculate harmonic vibrational frequencies. nih.govchemsrc.com The results show good agreement between the scaled theoretical wavenumbers and the experimental values from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.govchemsrc.com For this compound, characteristic vibrational frequencies are expected for the O-H stretch of the carboxylic acid, the C=O stretch, the symmetric and asymmetric stretches of the SO₂ group, and the C-Cl stretch. The correlation between predicted frequencies and experimental pKa shifts in carboxylic acids has also been explored, suggesting that changes in the C=O stretching frequency can be related to the acidic strength. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound Based on Analog Data

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Reference Analog
Carboxylic Acid O-H Stretch 3500-3700 2-chlorobenzoic acid nih.gov
Carboxylic Acid C=O Stretch 1660-1700 2-chlorobenzoic acid nih.gov
Sulfonic Acid SO₂ Asymmetric Stretch ~1350 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide nih.gov
Sulfonic Acid SO₂ Symmetric Stretch ~1150 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide nih.gov
Benzene Ring C-H Stretch 3000-3100 General aromatic compounds

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment. chemicalbook.com For a molecule like this compound, which has rotatable bonds associated with the carboxylic and sulfonic acid groups, MD simulations can reveal the preferred spatial arrangements (conformers) and the energy barriers between them.

Conformational analysis of related compounds, such as 1-chloro-2-propanol, has been performed using both theoretical calculations and NMR spectroscopy to determine the most stable conformers in different environments. rsc.org For sulfamoylbenzoic acid derivatives, computational modeling has shown significant conformational mobility in solution, especially concerning the orientation of the sulfamoyl group. It is expected that the orientation of the sulfonic acid and carboxylic acid groups in this compound is influenced by intramolecular hydrogen bonding and steric hindrance from the adjacent chlorine atom. MD simulations can also be used to study its aggregation behavior in solution or confined spaces, as has been done for benzoic acid. rsc.org

Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical methods are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

The presence of a chlorine atom, a sulfonic acid group, and a carboxylic acid group, all of which are electron-withdrawing, deactivates the benzene ring of this compound towards electrophilic substitution. Conversely, these groups make the ring susceptible to nucleophilic aromatic substitution, although harsh conditions might be required. The reaction mechanisms for the synthesis of related compounds, such as the chlorosulfonation of 2-chlorobenzoic acid or the diazotization of 2-aminobenzoic acid derivatives, have been established through experimental work, and computational studies can further refine the understanding of these pathways by modeling transition states and reaction intermediates. google.comgoogle.com For instance, the synthesis of 2-chloro-5-iodobenzoic acid involves the iodination of 2-chlorobenzoic acid, a reaction whose efficiency and regioselectivity could be modeled computationally. chemicalbook.comgoogle.com

Studies on Intermolecular Interactions and Supramolecular Chemistry

The functional groups on this compound—carboxylic acid, sulfonic acid, and chlorine—are all capable of participating in strong intermolecular interactions, such as hydrogen bonds and halogen bonds. chemicalbook.com These interactions govern how the molecules assemble in the solid state, influencing properties like melting point and solubility.

Studies on co-crystals of other substituted benzoic acids, such as 2-chloro-4-nitrobenzoic acid with nicotinamide, reveal the formation of robust hydrogen-bonded synthons, for example, between a carboxylic acid and a pyridine (B92270) ring. researchgate.netscbt.com The carboxylic acid group of this compound is expected to form strong hydrogen-bonded dimers, a common motif for carboxylic acids. The sulfonic acid group is also a strong hydrogen bond donor and acceptor. Furthermore, the chlorine atom can act as a halogen bond donor, interacting with Lewis bases. The interplay of these interactions can lead to the formation of complex and predictable supramolecular architectures, as demonstrated in studies combining hydrogen and halogen bonds to construct extended networks. nist.gov

Table 3: Potential Intermolecular Interactions for this compound

Interaction Type Donor Acceptor Significance Reference Analog
Hydrogen Bond Carboxylic Acid (O-H) Carboxylic Acid (C=O) or Sulfonic Acid (S=O) Dimer formation, crystal packing o-chlorobenzoic acid rsc.orgresearchgate.net
Hydrogen Bond Sulfonic Acid (S-OH) Carboxylic Acid (C=O) or Sulfonic Acid (S=O) Network formation 5-Amino-2-chloro-4-sulfobenzoic acid cymitquimica.com
Halogen Bond C-Cl Oxygen/Nitrogen atom Directional interaction, crystal engineering 2-chloro-4-nitrobenzoic acid researchgate.net

Polymorphism and Crystal Structure Prediction

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Computational methods for crystal structure prediction (CSP) aim to identify possible polymorphs and rank them by their lattice energies.

For o-chlorobenzoic acid, experimental studies have identified different polymorphs and a disordered co-crystal, with computational analysis helping to rationalize the observed structures and their relative stabilities. rsc.orgresearchgate.net These studies show that even small differences in functional groups (e.g., chloro vs. methyl) can lead to different packing arrangements of otherwise similar hydrogen-bonded ribbons. rsc.org For this compound, the combination of strong hydrogen bonding groups and the potential for other interactions suggests that polymorphism is possible. CSP studies would involve generating a multitude of hypothetical crystal packings and minimizing their energies to identify the most likely observable forms. The Crystallography Open Database contains crystal structures for related molecules like 2-chloro-5-nitrobenzoic acid, providing a starting point for understanding the packing motifs in this class of compounds. nih.gov

Environmental and Green Chemistry Considerations

Environmental Fate and Degradation Pathways

The environmental persistence and degradation of 2-chloro-5-sulfobenzoic acid are dictated by its chemical structure, which includes a stable aromatic ring, a chlorine substituent, and a highly polar sulfonic acid group. While specific studies on this compound are limited, its environmental behavior can be inferred from research on analogous compounds like chlorobenzoic acids (CBAs) and aromatic sulfonates.

Biodegradation: Chlorinated aromatic compounds are generally considered recalcitrant to biodegradation. However, various microbial strains have been shown to degrade them. For instance, bacteria such as Aeromonas hydrophila and Pseudomonas stutzeri have demonstrated the ability to utilize chlorobenzoic acids as a carbon and energy source. jbarbiomed.comjbarbiomed.comnih.gov The degradation typically initiates with an attack by dioxygenase enzymes, which can lead to the removal of the chlorine atom and subsequent cleavage of the aromatic ring. jbarbiomed.comresearchgate.net For example, the aerobic breakdown of 2-chlorobenzoic acid (2-CBA) by 2-halobenzoate-1,2-dioxygenase can lead to the formation of catechol, which is then further metabolized. jbarbiomed.com A similar pathway could be hypothesized for this compound, where initial dechlorination and desulfonation would be key steps preceding ring fission. The presence of the sulfonate group, being highly water-soluble, may affect the bioavailability of the compound to microorganisms.

Photodegradation: Photocatalytic degradation is another significant pathway for the removal of chlorinated aromatic compounds from aqueous environments. Studies on 2-chlorobenzoic acid (2-CBA) have shown its effective degradation using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation. nih.govnih.gov The process involves the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring, leading to its eventual mineralization. nih.gov The degradation rate is influenced by factors such as pH, catalyst concentration, and the initial concentration of the compound. nih.govnih.gov It is plausible that this compound would undergo a similar TiO₂-mediated photodegradation process.

Hydrolysis: Under typical environmental pH and temperature conditions, the chemical bonds within this compound (the carbon-chlorine, carbon-sulfur, and the carboxylic acid group on the benzene (B151609) ring) are generally stable against hydrolysis. Significant energy is required to cleave these bonds, and such reactions are unlikely to be a major environmental degradation pathway without specific catalytic or microbial action.

Table 1: Potential Degradation Pathways for this compound (Inferred from Analogous Compounds)

Degradation TypeMechanismKey Intermediates (Hypothetical)Influencing FactorsReferences
BiodegradationMicrobial enzymatic attack, often by dioxygenases, leading to dechlorination, desulfonation, and ring cleavage.Chlorocatechol sulfonates, Catechol sulfonatesMicrobial species present, oxygen levels, pH, bioavailability jbarbiomed.comjbarbiomed.comnih.govresearchgate.net
PhotodegradationAdvanced oxidation processes, typically using a photocatalyst like TiO₂ to generate hydroxyl radicals that attack the aromatic ring.Hydroxylated intermediatesUV light intensity, catalyst concentration, pH, presence of other ions nih.govnih.gov

Sustainable Synthesis and Waste Treatment Strategies

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical production.

Sustainable Synthesis: Conventional synthesis of sulfonated benzoic acids often involves harsh reagents. For example, a common route is the chlorosulfonation of 2-chlorobenzoic acid, which uses chlorosulfonic acid, a highly corrosive and hazardous substance. An alternative route involves the diazotization of an amino precursor, which may use metal chlorides. google.com

Green chemistry seeks to replace such methods with more benign alternatives. Potential sustainable synthesis strategies could include:

Catalytic Approaches: Utilizing solid acid catalysts or other heterogeneous catalysts to perform sulfonation, which can be more easily separated from the reaction mixture and potentially reused, minimizing waste.

Biocatalysis: Exploring the use of enzymes or whole-cell systems to carry out specific reaction steps under mild aqueous conditions, although this remains a significant research challenge for this class of compounds.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids where feasible. A patent for the synthesis of 5-bromo-2-chloro benzoic acid highlights a "one-pot method" to reduce the need for intermediate purification, thereby minimizing solvent use and waste generation. google.com

Waste Treatment: Wastewater generated from the synthesis of this compound and related compounds can contain residual reactants, byproducts, and the target molecule itself. These effluents require treatment before discharge. nih.gov

Physicochemical Treatment: Initial treatment steps may involve neutralization and coagulation/flocculation to remove suspended solids.

Advanced Oxidation Processes (AOPs): For recalcitrant organic molecules like chlorinated and sulfonated aromatics, AOPs are often necessary. These methods, including ozonation, Fenton/photo-Fenton processes, and photocatalysis (as discussed in the degradation section), can effectively break down the persistent aromatic ring structure.

Biological Treatment: While challenging, specialized bioreactors containing acclimated microbial consortia can be designed to treat wastewater containing these compounds. This may involve using sludge from existing industrial wastewater treatment plants that has been adapted to the specific chemical waste stream. solenis.com

Green Analytical Chemistry Approaches

Green analytical chemistry focuses on making analytical methods safer for operators and more environmentally friendly by reducing solvent consumption and waste generation. ekb.egmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the analysis of non-volatile compounds like this compound. sielc.comhelixchrom.comupb.ro To align with green chemistry principles, HPLC methods can be modified:

Green Mobile Phases: Replacing toxic and flammable solvents like acetonitrile (B52724) and methanol (B129727) with greener alternatives. A study on emerging contaminants demonstrated a successful HPLC method using a mobile phase of ethanol (B145695) and water, which are significantly less toxic. ekb.eg

Miniaturization: Using shorter columns or columns with smaller particle sizes (as in Ultra-High-Performance Liquid Chromatography, UPLC) can drastically reduce analysis time and, consequently, solvent consumption.

Reduced Reagent Use: Employing methods that avoid ion-pairing reagents where possible simplifies the mobile phase and reduces the chemical load of the waste.

Capillary Electrophoresis (CE): Capillary electrophoresis is an inherently green analytical technique due to its extremely low consumption of reagents and solvents (typically in the nanoliter to microliter range per run). nih.gov It is exceptionally well-suited for the analysis of charged species such as sulfonated aromatic compounds. capes.gov.brnih.gov

Principle: CE separates ions based on their electrophoretic mobility in an electric field.

Advantages: It offers high separation efficiency, rapid analysis times, and minimal waste generation. The use of simple aqueous buffers is common, further enhancing its green profile. nih.gov Methods combining solid-phase extraction with CE can achieve very low detection limits for aromatic sulfonates in water samples. nih.gov

Table 2: Comparison of Green Analytical Techniques for this compound

TechniqueGreen AttributesPotential ApplicationReferences
Green HPLC/UPLCUse of non-toxic mobile phases (e.g., ethanol/water), reduced solvent volume through miniaturization.Quantification in process control and environmental samples. ekb.egekb.eg
Capillary Electrophoresis (CE)Extremely low consumption of solvents and reagents, use of aqueous buffers, minimal waste generation.High-efficiency separation and quantification in environmental water and wastewater samples. nih.govcapes.gov.brnih.gov
Green Sample PreparationTechniques like Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) minimize or eliminate solvent use for sample pre-concentration.Trace analysis in complex matrices like river water or industrial effluent. mdpi.commdpi.com

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 2-Chloro-5-sulfobenzoic acid positions it primarily as a crucial, yet under-investigated, chemical intermediate. The scientific literature indicates that its principal value is realized through its use as a foundational scaffold for the synthesis of more complex, biologically active molecules. Research is heavily concentrated on creating derivatives, particularly for the pharmaceutical sector.

Key research thrusts include the development of 2-chloro-5-sulfamoylbenzoic acids, which have been investigated for their utility as hypolipidemic agents to lower blood cholesterol levels. google.com The synthesis of these compounds often proceeds through the diazotization of a corresponding 2-amino-5-sulfamylbenzoic acid precursor. google.com Furthermore, the structural backbone of 2-chlorobenzoic acid with a sulfur-containing moiety at the 5-position is central to studies on novel antidiabetic agents, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov Beyond metabolic diseases, related sulfonamide derivatives have been explored for their potential as antibacterial and antitumor agents, highlighting the versatility of this chemical class. researchgate.net The research landscape is thus dominated by the application of this compound in medicinal chemistry as a building block, with less focus on the intrinsic properties of the acid itself.

Identified Gaps and Emerging Research Opportunities

A significant gap in the current research is the limited investigation into the inherent biological or chemical properties of this compound itself. While it serves as an effective intermediate, its own potential applications remain largely unexplored. This represents a primary area of opportunity for future research, which could uncover novel uses for this readily accessible compound.

Emerging research opportunities can be categorized as follows:

Exploration of Intrinsic Biological Activity: There is a clear need for systematic screening of this compound for various biological activities. Given that its derivatives show promise in areas like metabolic regulation and anti-infective treatments, the parent compound may possess uncharacterized, albeit potentially modest, activity that could be optimized.

Development of Novel Derivative Classes: Current research is heavily skewed towards sulfonamide derivatives. An emerging opportunity lies in the exploration of other derivative types. For instance, recent studies on related chlorinated benzeneboronic acid structures have demonstrated significant antifungal properties, suggesting that converting the sulfonic acid group to a boronic acid could yield a new class of agrochemicals. nih.govresearchgate.net

Advanced Synthetic Methodologies: While patents exist for the synthesis of related compounds google.comgoogle.com, there is an opportunity to develop more efficient, green, and cost-effective synthetic routes specifically for this compound and its direct derivatives. This could involve catalyst optimization, flow chemistry applications, or biocatalytic methods to improve yield and reduce waste.

Table 1: Identified Research Gaps and Corresponding Opportunities
Identified GapEmerging Research OpportunityPotential Impact AreaRelevant Precedent from Literature
Lack of data on the intrinsic bio-activity of the parent compound.Systematic screening against various biological targets (e.g., enzymes, receptors).Discovery of new lead compounds for medicine or agrochemicals.Derivatives are known to be active as hypolipidemic and antidiabetic agents. google.comnih.gov
Research is predominantly focused on sulfonamide derivatives.Synthesis and evaluation of other functional derivatives (e.g., boronic acids, esters, amides).New antifungal agents, materials science applications.Related chloro-benzeneboronic acids show antifungal efficacy. nih.govresearchgate.net
Limited public information on optimized, sustainable synthesis protocols.Development of green chemistry approaches (e.g., novel catalysts, solvent reduction).Improved industrial feasibility and reduced environmental footprint.General trend in chemical manufacturing towards sustainable processes. archivemarketresearch.com

Potential for Novel Applications and Derivatives

The trifunctional nature of this compound—possessing a carboxylic acid, a sulfonic acid, and a chloro group—offers substantial potential for creating a diverse library of novel derivatives. Each functional group provides a handle for distinct chemical modifications, allowing for fine-tuning of the molecule's physicochemical properties and biological activities.

The most immediate potential lies in leveraging the existing knowledge of its derivatives to expand into new application areas. The demonstrated success of related sulfonamides in medicine suggests that novel sulfonamides of this compound could be synthesized and tested against a wider range of bacterial, fungal, or viral targets. researchgate.net

A particularly promising avenue is the development of new agrochemicals. The antifungal activity observed in related boronic acid compounds is a strong indicator that derivatives of this compound could be engineered to combat plant pathogens. nih.govresearchgate.net This could involve the synthesis of 2-chloro-5-boronobenzoic acid or its esters. Furthermore, its use as an intermediate for agrochemical preparations has been suggested, pointing towards a broader utility in this sector. google.com

Beyond life sciences, the compound's aromatic structure and reactive functional groups could be exploited in materials science. It could serve as a monomer for the synthesis of specialty polymers, such as polysulfones or polyamides, with tailored properties like thermal stability or flame retardancy. The sulfonic acid group, in particular, can impart hydrophilicity and ion-exchange capabilities to materials.

Table 2: Potential Novel Derivatives and Applications
Derivative ClassModification SitePotential ApplicationRationale
Boronic Acids/EstersSulfonic Acid GroupAgrochemicals (Antifungals)Success of related benzeneboronic acid compounds against fungal pathogens. nih.govresearchgate.net
Novel SulfonamidesSulfonic Acid GroupBroad-spectrum AntimicrobialsExisting sulfonamide derivatives show antibacterial and antitumor potential. researchgate.net
Specialty Esters/AmidesCarboxylic Acid GroupPharmaceutical Prodrugs, Polymer MonomersStandard chemical modifications to alter solubility or create polymers.
Nucleophilic Substitution ProductsChloro GroupAdvanced IntermediatesThe chloro-group can be replaced to introduce new functionalities.

Challenges and Prospects in Industrial Implementation

The transition of this compound and its derivatives from laboratory-scale synthesis to large-scale industrial production presents several challenges and opportunities.

Challenges:

Reaction Condition Control: Precise control of reaction parameters, such as temperature, is critical. In the synthesis of related compounds, temperatures are often maintained within a narrow range (e.g., 70-80°C) to prevent the formation of unwanted by-products and ensure product quality. google.com

Raw Material Handling: The use of corrosive and hazardous reagents like chlorosulfonic acid or thionyl chloride in synthesis pathways requires specialized handling equipment and stringent safety protocols, adding to the complexity and cost of industrial implementation. nih.govgoogle.com

Prospects:

Process Optimization: Significant prospects lie in process intensification and optimization. Patents for related compounds already demonstrate efforts to achieve high yields (over 70%) and purity (over 99%), indicating that industrial-scale production is feasible. google.com Further research into catalyst selection, solvent systems, and reaction kinetics could lead to more efficient and economical processes.

Streamlined Synthesis Routes: There is potential for developing more streamlined, one-pot, or telescopic syntheses that reduce the number of intermediate isolation and purification steps, thereby lowering costs and waste.

Green Chemistry: The growing emphasis on sustainable manufacturing provides a strong impetus for developing greener synthesis routes. archivemarketresearch.com This could involve replacing hazardous reagents with more benign alternatives, using catalytic rather than stoichiometric reagents, and minimizing solvent use, which would not only reduce environmental impact but also potentially lower operational costs.

Table 3: Industrial Implementation - Challenges and Prospects
ChallengeProspect / Mitigating Strategy
Low overall yield due to multi-step synthesis.Development of one-pot or telescopic reactions; process optimization to maximize step-wise yield. google.com
Formation of by-products due to harsh reaction conditions.Precise control of reaction parameters google.com; development of more selective catalysts.
Cost and complexity of high-purity isolation.Optimization of recrystallization processes chemicalbook.comprepchem.com; exploring alternative purification techniques like preparative chromatography.
Handling of hazardous reagents (e.g., chlorosulfonic acid).Implementation of robust safety engineering controls; research into greener, less hazardous synthetic equivalents. archivemarketresearch.com

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-Chloro-5-sulfobenzoic acid?

  • Methodology : Synthesis typically involves sulfonation and chlorination of benzoic acid derivatives. For example, chlorosulfonic acid can introduce the sulfonyl group, followed by selective chlorination under controlled conditions. Purification often employs recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients . Critical Step : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-chlorination or side reactions.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and purity.
  • X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal structures, ensuring bond angles and distances align with expected values .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to rule out impurities .

Q. What safety protocols are essential when handling this compound?

  • Methodology :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of sulfonic acid vapors or chlorinated byproducts.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in coupling reactions?

  • Methodology :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model reaction pathways for Suzuki-Miyaura or Ullmann couplings .
  • Molecular Dynamics Simulations : Assess solvent effects and steric hindrance using tools like GROMACS .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodology :
  • Comparative Analysis : Replicate published procedures while varying parameters (temperature, catalyst loading) to identify optimal conditions.
  • Analytical Cross-Validation : Use HPLC or GC-MS to quantify impurities and compare with literature data. Discrepancies may arise from unaccounted side reactions (e.g., sulfone oxidation) .

Q. How does the sulfonyl group influence the bioactivity of this compound in drug discovery?

  • Methodology :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified sulfonyl groups (e.g., propane-2-sulfonyl) and test against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on sulfonyl group hydrogen bonding with active sites .

Q. What crystallographic challenges arise when analyzing this compound derivatives, and how are they addressed?

  • Methodology :
  • Twinned Crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning.
  • High-Resolution Refinement : Use SHELXL with anisotropic displacement parameters to model disorder in sulfonyl or chloro substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.